molecular formula C14H9BrClNOS B13561513 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile

Cat. No.: B13561513
M. Wt: 354.6 g/mol
InChI Key: OZHQQIQUYIVDMF-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with 3-chlorobenzonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile
  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile

Uniqueness

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This distinct structure may confer specific properties and advantages in various applications compared to similar compounds.

Properties

Molecular Formula

C14H9BrClNOS

Molecular Weight

354.6 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)sulfanyl-3-chlorobenzonitrile

InChI

InChI=1S/C14H9BrClNOS/c1-18-12-4-3-10(15)7-14(12)19-13-5-2-9(8-17)6-11(13)16/h2-7H,1H3

InChI Key

OZHQQIQUYIVDMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC2=C(C=C(C=C2)C#N)Cl

Origin of Product

United States

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